7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a tetrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps
Preparation of Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a pyrimidine ring can be reacted with azide compounds to form the tetrazole ring.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominated reagent is used.
Introduction of Dimethylphenyl Group: Similarly, the dimethylphenyl group can be introduced through a substitution reaction using a dimethylated reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrazolopyrimidines.
Scientific Research Applications
7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may find use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrazolopyridines: These compounds share a similar core structure but differ in the substituents attached to the ring.
Bromophenyl Derivatives: Compounds with bromophenyl groups that exhibit similar chemical reactivity.
Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups that have comparable properties.
Uniqueness
7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of substituents and the tetrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19BrN6O |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
7-(3-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19BrN6O/c1-11-7-8-16(12(2)9-11)23-19(28)17-13(3)22-20-24-25-26-27(20)18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,28)(H,22,24,26) |
InChI Key |
UVXPHCYRFZENJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=CC=C4)Br)C)C |
Origin of Product |
United States |
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